[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps, each requiring specific conditions to ensure the correct formation of the compoundThe final step involves the phosphorylation reaction, which is carried out under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Chemistry
In chemistry, [[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with nucleic acids makes it a candidate for use in genetic studies and molecular biology .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological molecules suggest it could be used in drug development, particularly for targeting specific enzymes or receptors .
Industry
Industrially, this compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets. It can bind to nucleic acids, influencing processes such as DNA replication and transcription. Additionally, it may interact with enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Shares a similar phosphoryl group structure but differs in its biological role and energy transfer capabilities.
Nicotinamide adenine dinucleotide (NAD): Similar in its involvement in redox reactions but has a different structure and function.
Flavin adenine dinucleotide (FAD): Involved in redox reactions, similar in structure but distinct in its role in cellular respiration.
Uniqueness
[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H14N5O13P3 |
---|---|
Molecular Weight |
505.17 g/mol |
IUPAC Name |
[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O13P3/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20) |
InChI Key |
ZOSTZYMLOPBGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N |
Origin of Product |
United States |
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